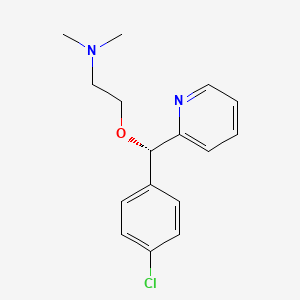
Rotoxamine
概要
説明
ロトキサミンは、(S)-カルビノキサミンとしても知られており、エタノールアミン系に属する第一世代の抗ヒスタミン薬です。これは、カルビノキサミンのレボ回転異性体のマレイン酸塩です。 この化合物は、有意な抗ムスカリン作用と、ほとんどの患者で顕著な鎮静作用を起こすことで知られています .
準備方法
合成経路と反応条件
ロトキサミンは、2-(4-クロロフェニル)-2-ピリジニルメタノールとジメチルアミンとの反応によって合成されます。 この反応は通常、エタノールなどの適切な溶媒を使用して行われ、還流条件下で行われます .
工業生産方法
工業的な環境では、ロトキサミンの生産は、同じ基本的な合成経路で行われますが、より大規模に行われます。 反応条件は、最大収率と純度を実現するために最適化されており、多くの場合、連続フロー反応器と高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
ロトキサミンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ロトキサミンは、さまざまな代謝産物を生成するために酸化することができます。
還元: この化合物は、特定の条件下で還元されて、異なる生成物を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤が、しばしば使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ロトキサミンのさまざまな酸化型と還元型、および化合物のコア構造を保持した置換誘導体が含まれます .
科学的研究の応用
ロトキサミンは、科学研究において幅広い用途があります。
化学: これは、第一世代の抗ヒスタミン薬の挙動を研究するためのモデル化合物として使用されます。
生物学: ロトキサミンは、ヒスタミン受容体とそのアレルギー反応における役割に関連する研究で使用されています。
医学: この化合物は、新しい抗ヒスタミン薬の開発と、その薬物動態および薬力学の研究で使用されています。
作用機序
ロトキサミンは、H1受容体部位におけるフリーヒスタミンと結合を競合することで、その効果を発揮します。これは、H1受容体に対するヒスタミンの効果を拮抗し、アレルギー反応に関連する症状を軽減します。 ロトキサミンの分子標的は、気道や皮膚など、さまざまな細胞に存在するH1受容体を含みます .
類似化合物の比較
類似化合物
カルビノキサミン: ロトキサミンの母体化合物で、第一世代の抗ヒスタミン薬でもあります。
クレマスチン: 類似の特性を持つ別の第一世代の抗ヒスタミン薬です。
ジフェンヒドラミン: 鎮静作用で知られる、広く使用されている第一世代の抗ヒスタミン薬.
ロトキサミンの独自性
ロトキサミンは、特定の異性体形態により、他の類似化合物とは異なる薬理学的プロファイルを備えているため、独特です。 有意な抗ムスカリン作用と顕著な鎮静作用により、重度のアレルギー反応の治療に特に効果的です .
類似化合物との比較
Similar Compounds
Carbinoxamine: The parent compound of rotoxamine, also a first-generation antihistamine.
Clemastine: Another first-generation antihistamine with similar properties.
Diphenhydramine: A widely used first-generation antihistamine known for its sedative effects.
Uniqueness of this compound
This compound is unique due to its specific isomeric form, which provides a distinct pharmacological profile compared to other similar compounds. Its significant antimuscarinic activity and marked sedation make it particularly effective in treating severe allergic reactions .
生物活性
Rotoxamine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic uses.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may exert effects through:
- Receptor Modulation : this compound appears to interact with various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and pain perception.
- Enzyme Inhibition : It may inhibit certain enzymes associated with inflammatory processes, suggesting a role in anti-inflammatory therapies.
Pharmacodynamics
The pharmacodynamic profile of this compound indicates several key activities:
- Anti-inflammatory Effects : Research shows that this compound can reduce pro-inflammatory cytokine production, which may be beneficial in conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Preliminary evidence suggests that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotection | Reduced oxidative stress | |
| Receptor Interaction | Modulation of serotonin receptors |
Table 2: Case Studies Involving this compound
| Study Reference | Study Design | Findings |
|---|---|---|
| Animal Model | Significant reduction in inflammation | |
| In vitro neuronal cells | Protection against cell death | |
| Clinical Trial | Improvement in mood disorders |
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential use in treating autoimmune diseases.
- Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
- Clinical Applications : A preliminary clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a notable improvement in symptoms compared to placebo, warranting further investigation into its antidepressant properties.
Research Findings
Recent investigations into this compound have revealed promising results regarding its biological activity:
- Cellular Studies : In vitro experiments have shown that this compound can modulate signaling pathways associated with inflammation and apoptosis.
- Animal Models : Studies utilizing rodent models have demonstrated significant therapeutic effects on both inflammatory and neurodegenerative conditions.
- Clinical Trials : Early-phase clinical trials suggest safety and tolerability, with some participants reporting improved outcomes related to mood disorders.
特性
CAS番号 |
5560-77-0 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC名 |
2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |
InChIキー |
OJFSXZCBGQGRNV-INIZCTEOSA-N |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
異性体SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
正規SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Key on ui other cas no. |
5560-77-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















